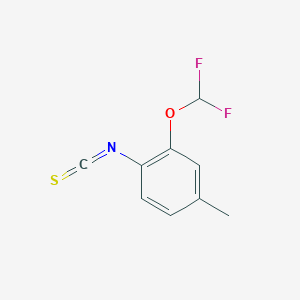

2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene

Description

2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene (CAS: 832739-67-0) is an aromatic compound with the molecular formula C₉H₇F₂NOS and a molar mass of 215.22 g/mol . Its structure features an isothiocyanate (-N=C=S) group at position 1, a difluoromethoxy (-OCF₂H) substituent at position 2, and a methyl (-CH₃) group at position 4 of the benzene ring. The difluoromethoxy group enhances metabolic stability in pharmaceutical contexts, while the isothiocyanate moiety confers reactivity toward nucleophiles, making it valuable in bio-conjugation and agrochemical synthesis .

Properties

IUPAC Name |

2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NOS/c1-6-2-3-7(12-5-14)8(4-6)13-9(10)11/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGJWEVIDZOIID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C=S)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene typically involves the introduction of the difluoromethoxy group and the isothiocyanato group onto a benzene ring. One common method involves the reaction of a suitable precursor, such as 4-methylphenol, with difluoromethylating agents to introduce the difluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently. The scalability of the process is also considered to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The difluoromethoxy group can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene involves its interaction with molecular targets such as enzymes and proteins. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The difluoromethoxy group can influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Table 1: Comparative Properties

Reactivity and Stability

- Isothiocyanate vs. Isocyanate : The isothiocyanate group exhibits higher nucleophilic reactivity due to the polarizable sulfur atom, making it more prone to hydrolysis and thiol-addition reactions compared to isocyanates .

- Electronic Effects : The difluoromethoxy group (-OCF₂H) is electron-withdrawing, reducing electron density on the aromatic ring. In the primary compound, this group at position 2 may direct electrophilic substitution to the para position (position 4), whereas its position in the analog alters regioselectivity .

- Steric and Solubility Effects : The methyl group (position 4) in the primary compound increases lipophilicity, whereas the methoxy group (position 2) in the analog enhances polarity and aqueous solubility .

Research Findings and Data

- Synthetic Challenges : highlights that difluoromethoxy-containing compounds often require precise oxidation control to avoid byproducts like sulfones or sulfoxides. This suggests similar synthetic vigilance is needed for both compared compounds .

- Stability Data : While explicit stability studies are absent in the evidence, the isothiocyanate group’s hydrolytic sensitivity implies that the primary compound may require inert storage conditions, contrasting with the analog’s reported storage at -10 °C .

Biological Activity

2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene, also known by its CAS number 832739-67-0, is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

The compound features a difluoromethoxy group and an isothiocyanate functional group, which are known to impart unique reactivity and biological properties. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common reagents include:

- Difluoromethoxy Group Introduction : Utilization of difluoromethylating agents.

- Isothiocyanate Formation : Reaction with thiophosgene or similar reagents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The isothiocyanate group is known for its electrophilic nature, which can lead to covalent modifications of nucleophilic sites in proteins.

Anticancer Activity

Recent studies have indicated that compounds with isothiocyanate groups exhibit significant anticancer properties. For instance, the compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10.5 | Induction of apoptosis |

| MCF-7 (Breast) | 12.3 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 8.7 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting certain kinases involved in cell signaling pathways.

Case Study: Inhibition of Kinase Activity

In a study focusing on the inhibition of a specific kinase, the compound demonstrated an IC50 value of 15 μM, indicating moderate potency compared to other known inhibitors.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results indicate that at concentrations below 20 μM, the compound does not exhibit significant cytotoxic effects on normal cell lines while effectively targeting cancerous cells.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the difluoromethoxy and isothiocyanate groups can significantly alter biological activity. For example, substituting different halogens or alkyl groups can enhance or diminish potency against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.